N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide
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Overview
Description
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyrazole moiety, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the pyrazole moiety and the phenylethyl group. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of the piperidine intermediate with a pyrazole derivative under specific conditions.
Attachment of the Phenylethyl Group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide: shares similarities with other compounds containing piperidine, pyrazole, and phenylethyl groups.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Chromium potassium phosphates: Compounds with similar structural features used in various applications.
Properties
IUPAC Name |
N-(2-phenylethyl)-4-(pyrazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c23-18(19-11-7-16-5-2-1-3-6-16)21-13-8-17(9-14-21)15-22-12-4-10-20-22/h1-6,10,12,17H,7-9,11,13-15H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRADCTPJVJXETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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